2-Chloro-4-(chloromethyl)pyridine

Synthetic Chemistry Process Optimization Halogenation

2-Chloro-4-(chloromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H5Cl2N and a molecular weight of 162.01 g/mol. It is characterized by a chlorine atom at the 2-position and a reactive chloromethyl group at the 4-position of the pyridine ring.

Molecular Formula C6H5Cl2N
Molecular Weight 162.01 g/mol
CAS No. 101990-73-2
Cat. No. B011194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(chloromethyl)pyridine
CAS101990-73-2
Molecular FormulaC6H5Cl2N
Molecular Weight162.01 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1CCl)Cl
InChIInChI=1S/C6H5Cl2N/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2
InChIKeyQELZCGMVHLQNSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-(chloromethyl)pyridine (CAS 101990-73-2) Procurement Guide: Synthesis & Specification


2-Chloro-4-(chloromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H5Cl2N and a molecular weight of 162.01 g/mol [1]. It is characterized by a chlorine atom at the 2-position and a reactive chloromethyl group at the 4-position of the pyridine ring . The compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, with a reported patent count of 586 [2]. It is typically supplied as a colorless to slightly yellow liquid with a density of 1.324 g/cm³ and a predicted pKa of 0.13±0.10 .

Why 2-Chloro-4-(chloromethyl)pyridine Cannot Be Replaced by Common Analogs


The precise substitution pattern of 2-chloro-4-(chloromethyl)pyridine—a chlorine at the 2-position and a chloromethyl group at the 4-position—is critical for its function as a synthetic intermediate [1]. The 2-chloro substituent modulates the electron density of the pyridine ring, influencing the reactivity of the 4-chloromethyl group, which is the primary site for nucleophilic substitution . This specific geometry is essential for creating the correct molecular architecture in downstream products, such as in the synthesis of anti-ulcer and anti-inflammatory agents described in patents [2]. Using a generic analog like 4-(chloromethyl)pyridine or 2-chloropyridine would alter this reactivity profile and the resulting product's structure, as these compounds lack the second reactive site required for the same diversification .

Quantitative Differentiation of 2-Chloro-4-(chloromethyl)pyridine from Analogous Compounds


Reaction Selectivity in Chlorination: 2-Chloro-4-(chloromethyl)pyridine vs. 2-Chloro-4-methylpyridine

The presence of the 2-chloro substituent significantly influences the selectivity of further chlorination at the 4-methyl position. In a gas chromatographic analysis of a chlorination reaction mixture using 2-chloro-4-methylpyridine as a starting material, 2-chloro-4-(chloromethyl)pyridine was formed with 62.5% selectivity, compared to 19.2% for unreacted starting material, 16.5% for the over-chlorinated 2-chloro-4-dichloromethylpyridine, and 0.4% for the trichloromethyl derivative [1]. This demonstrates that the target compound is the predominant monochlorinated product under these conditions, which is crucial for process efficiency in industrial settings.

Synthetic Chemistry Process Optimization Halogenation

Hydrophobicity Profile: 2-Chloro-4-(chloromethyl)pyridine vs. 2-Chloro-4-methylpyridine

The substitution of a chloromethyl group for a methyl group significantly alters the hydrophobicity of the pyridine core. The predicted logP (octanol-water partition coefficient) for 2-chloro-4-(chloromethyl)pyridine is 2.2 [1], while the predicted logP for the analogous compound 2-chloro-4-methylpyridine is lower, at 1.86 [2]. This difference of +0.34 logP units indicates that the target compound is more lipophilic, which can impact membrane permeability and distribution in biological systems.

Medicinal Chemistry Drug Design Physicochemical Properties

Basicity and Ionization: 2-Chloro-4-(chloromethyl)pyridine vs. 4-(Chloromethyl)pyridine

The electron-withdrawing 2-chloro group has a profound impact on the basicity of the pyridine nitrogen. The predicted pKa for 2-chloro-4-(chloromethyl)pyridine is 0.13 ± 0.10 . This is substantially lower than the pKa of the parent pyridine (5.23) and, by extension, would be significantly lower than that of 4-(chloromethyl)pyridine, which lacks the deactivating ortho-chloro substituent. The very low pKa indicates that the compound is essentially non-basic and will remain unprotonated at neutral pH.

Analytical Chemistry Extraction Efficiency Acid-Base Chemistry

Synthetic Utility: Documented Patent Applications for 2-Chloro-4-(chloromethyl)pyridine

The specific substitution pattern of 2-chloro-4-(chloromethyl)pyridine is foundational to intellectual property in the life sciences. A search in patent literature reveals that this exact compound (identified by InChIKey QELZCGMVHLQNSO-UHFFFAOYSA-N) is associated with 586 patents [1]. This is a quantitative measure of its value and irreplaceability as a building block, dwarfing the patent count for simpler or differently substituted analogs. For example, 4-(chloromethyl)pyridine is a generic, widely available compound, whereas the target compound's high patent association confirms its role in creating novel, proprietary chemical entities.

Medicinal Chemistry Agrochemical Research Intellectual Property

Optimal Research and Industrial Use Cases for 2-Chloro-4-(chloromethyl)pyridine


Synthesis of Anti-ulcer and Anti-inflammatory Drug Candidates

2-Chloro-4-(chloromethyl)pyridine is specifically claimed as an intermediate in the synthesis of pyridine-based compounds for treating ulcers and inflammatory diseases. Its dual functionality is essential for constructing the complex molecular architecture described in patents for these therapeutics [1].

Development of Novel Agrochemical Active Ingredients

The compound's reactivity profile makes it a valuable building block for creating new insecticidal and herbicidal pyridine derivatives, as evidenced by its high patent count. The chloromethyl group provides a convenient handle for introducing diverse functional groups, enabling the rapid exploration of structure-activity relationships (SAR) in crop protection research [2].

Precursor for Functionalized Ligands in Coordination Chemistry

The orthogonal reactivity of the 2-chloro and 4-chloromethyl groups allows for sequential functionalization. The chloromethyl group can be first modified via nucleophilic substitution (e.g., to introduce an amine or thiol), followed by metal-catalyzed cross-coupling at the 2-position. This controlled approach is ideal for synthesizing sophisticated pyridine-based ligands for catalysis and materials science [3].

Building Block for Specialized Chemical Libraries in Drug Discovery

Due to its high patent association and unique substitution pattern, 2-chloro-4-(chloromethyl)pyridine is a preferred scaffold for generating diverse compound libraries. Its predicted physicochemical properties (logP ~2.2, pKa ~0.1) make it a privileged fragment for exploring chemical space relevant to orally bioavailable drugs and CNS-active compounds [4].

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